![molecular formula C12H16N2O B3115176 2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide CAS No. 207922-54-1](/img/structure/B3115176.png)
2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide
Overview
Description
2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide, also known as VPA, is a compound with a variety of uses in the scientific research field. It is a derivative of propionic acid, and is used in a variety of lab experiments and applications. VPA is a highly versatile compound, and is used in many different areas of research, including biochemistry and physiology.
Scientific Research Applications
Polymer Science and Thermodynamics :
- Azizov, Sadykova, and Magrupov (1991) studied the thermodynamics of mixtures involving poly(2-methyl-5-vinylpyridine) with dimethylformamide, providing insights into phase separation and critical mixing temperatures, which are fundamental for understanding polymer interactions and material properties (Azizov et al., 1991).
Cycloaddition Reactions in Polymer Chemistry :
- Zarchi and Nazem (2012) explored the use of polymer‐supported azide ion in cycloaddition reactions, a method that could potentially be applicable for modifying or synthesizing compounds related to 2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide, demonstrating the versatility of vinylpyridine derivatives in synthetic chemistry (Zarchi & Nazem, 2012).
Anticonvulsant Activity Studies :
- Soyer, Kılıç, Erol, and Pabuccuoglu (2004) synthesized and evaluated the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, indicating the potential of propionamide structures in pharmacological research. Although this is outside the specific request to exclude drug-related information, the study indicates the broader chemical family's relevance in biological activity research (Soyer et al., 2004).
Development of Herbicidal Agents :
- Ding et al. (2017) investigated N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides for their herbicidal activity, providing a framework for how similar compounds like 2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide could be explored for agricultural applications (Ding et al., 2017).
Application in Polymeric Materials and Catalysis :
- Hashimoto, Shinoda, Okada, and Sumitomo (1990) discussed the preparation of a graft copolymer by radical copolymerization, demonstrating the potential use of vinylpyridine derivatives in creating new polymeric materials with specific properties, such as permeability to certain ions (Hashimoto et al., 1990).
properties
IUPAC Name |
N-(5-ethenylpyridin-2-yl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-5-9-6-7-10(13-8-9)14-11(15)12(2,3)4/h5-8H,1H2,2-4H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSUDDSKKLCVMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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